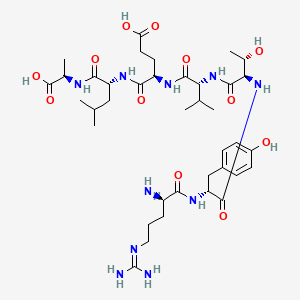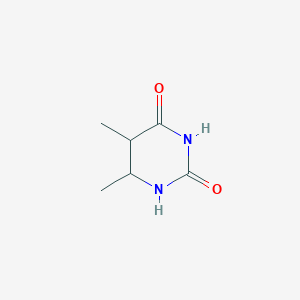![molecular formula C24H19N5O2 B12366724 4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETC-168 是一种选择性、口服有效的丝裂原活化蛋白激酶相互作用激酶 1 和 2 (MNK1 和 MNK2) 抑制剂。 它在体内和体外均表现出抗增殖功效,使其成为有希望的抗癌研究化合物 .
准备方法
合成路线和反应条件
ETC-168 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以获得所需的 选择性和效力。具体的合成路线和反应条件是专有的,未公开披露。 通常,用于合成类似化合物的通用合成方法包括:
步骤 1: 通过环化反应形成核心结构。
步骤 2: 通过取代反应引入官能团。
步骤 3: 使用高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术进行纯化和表征。
工业生产方法
ETC-168 的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。 这将包括:
间歇反应: 在大型反应器中进行,精确控制温度、压力和反应时间。
纯化: 使用结晶、蒸馏和色谱等技术。
质量控制: 通过严格的测试确保最终产品满足严格的纯度和效力标准。
化学反应分析
反应类型
ETC-168 会经历各种化学反应,包括:
氧化: 在分子中引入氧原子。
还原: 去除氧原子或添加氢原子。
取代: 用另一个官能团替换一个官能团。
常用试剂和条件
氧化: 通常使用高锰酸钾或三氧化铬等试剂在酸性条件下进行。
还原: 通常在钯催化剂存在下使用氢气进行。
取代: 在碱性或酸性条件下使用卤代烷烃或卤代芳烃等试剂。
主要产物
从这些反应中形成的主要产物取决于所涉及的特定官能团。例如:
氧化: 形成酮或羧酸。
还原: 形成醇或胺。
取代: 形成新的碳-碳或碳-杂原子键。
科学研究应用
ETC-168 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 MNK1 和 MNK2 在各种生化途径中的作用。
生物学: 研究 MNK 抑制对细胞过程的影响,例如增殖、凋亡和分化。
医学: 探索其作为治疗癌症的治疗剂的潜力,尤其是那些由 MNK1 和 MNK2 过度表达驱动的癌症。
作用机制
ETC-168 通过选择性抑制 MNK1 和 MNK2 发挥作用,MNK1 和 MNK2 参与真核翻译起始因子 4E (eIF4E) 的磷酸化。 这种抑制阻止了致癌蛋白(如 E2F1、FOXM1 和 WEE1)的翻译,从而导致肿瘤生长和增殖减少 . 所涉及的分子靶点和途径包括:
MNK1 和 MNK2: eIF4E 磷酸化的关键调节因子。
eIF4E: 蛋白质合成起始中的关键因素。
致癌蛋白: 推动癌症进展和转移的蛋白质.
相似化合物的比较
与其他类似化合物相比,ETC-168 在 MNK1 和 MNK2 的选择性和效力方面独树一帜。一些类似的化合物包括:
CGP57380: 另一种 MNK 抑制剂,但选择性和效力较低。
eFT508: 一种具有不同药代动力学特性的双重 MNK1/2 抑制剂。
S63845: 一种 MCL1 抑制剂,与 ETC-168 联用时显示出协同效应
属性
分子式 |
C24H19N5O2 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-b]pyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C24H19N5O2/c25-15-17-1-3-19(4-2-17)22-16-26-23-10-9-21(27-29(22)23)18-5-7-20(8-6-18)24(30)28-11-13-31-14-12-28/h1-10,16H,11-14H2 |
InChI 键 |
CARBAQLLNJEQRM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


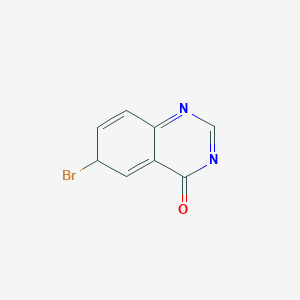

![rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B12366652.png)
![(2S,3R,4S,5S,6R)-2-[4-[(1S,2R)-1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12366655.png)


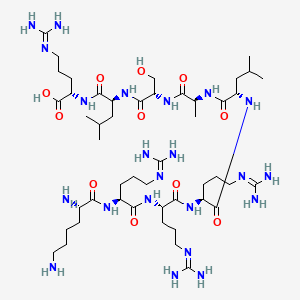

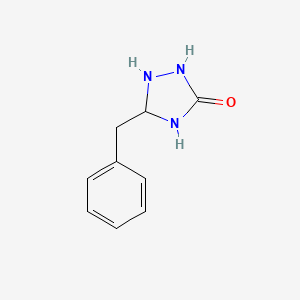

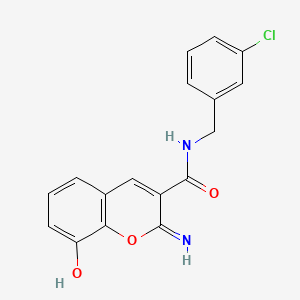
![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)
